molecular formula C24H29ClN2OS B11038171 [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl](morpholin-4-yl)methanethione

[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl](morpholin-4-yl)methanethione

Cat. No.: B11038171
M. Wt: 429.0 g/mol
InChI Key: PUUXMCAZTAWRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a tetrahydroquinoline core, and a morpholinyl methanethione moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione can be achieved through several synthetic routes. One common method involves the Willgerodt-Kindler reaction, which is a well-known procedure for synthesizing thioamides. This reaction typically involves the use of aldehydes, sulfur, and morpholine under microwave-enhanced conditions with montmorillonite K-10 as a catalyst . The reaction is efficient, providing high yields and environmentally benign conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of heterogeneous catalysis with montmorillonite K-10 allows for easy separation and recycling of the catalyst, making the process cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological and medical research, 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione has shown potential as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are involved in the degradation of endocannabinoids .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its ability to undergo multiple types of reactions makes it a versatile tool in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing them from catalyzing the degradation of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects, including pain relief and neuroprotection.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione lies in its tetrahydroquinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H29ClN2OS

Molecular Weight

429.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C24H29ClN2OS/c1-23(2)16-24(3,18-6-8-19(25)9-7-18)20-15-17(5-10-21(20)26(23)4)22(29)27-11-13-28-14-12-27/h5-10,15H,11-14,16H2,1-4H3

InChI Key

PUUXMCAZTAWRHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C)C=CC(=C2)C(=S)N3CCOCC3)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.